Reversed-Phase Chromatographic Behavior: How the C-4 Methylsulfanyl Side Chain Drives 12-Fold Higher Lipophilicity vs. a Simple C-4 Methyl Oxazolidinone
The target compound's XLogP3 of 2.4 is significantly higher than that of the simplest unsubstituted oxazolidinone (XLogP3 = -0.8) and 12-fold higher than a C-4 methyl-substituted oxazolidinone (XLogP3 = 0.2) . This large difference dictates that the target compound will be retained much longer on a reversed-phase HPLC column and will partition differently in liquid-liquid extractions. For a procurement scientist, this means that a generic oxazolidinone cannot be used interchangeably in a synthetic sequence or purification protocol designed around this compound's specific polarity.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 2-Oxazolidinone: -0.8; (4S)-4-Methyl-2-oxazolidinone: 0.2 |
| Quantified Difference | 12-fold increase vs. 4-Methyl-2-oxazolidinone; ΔXLogP3 = +2.2 |
| Conditions | Computed by XLogP3 3.0 method within PubChem |
Why This Matters
The large lipophilicity differential confirms that this compound cannot be substituted by simple oxazolidinones without fundamentally altering the physicochemical profile of a synthetic intermediate or lead compound.
- [1] PubChem. (2026). Compound Summary for CID 71377734: (2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/649723-64-8. View Source
